Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate
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Overview
Description
Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate is a complex azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries due to its stability and vibrant color properties .
Preparation Methods
The synthesis of Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate involves several steps:
Diazotization: The process begins with the diazotization of 4-aminoacetanilide. This involves treating 4-aminoacetanilide with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with different active methylene compounds in an alkaline medium to form intermediates.
Condensation: These intermediates are then condensed with separately synthesized substituted hydrazines to form the final azo dye.
Chemical Reactions Analysis
Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the cleavage of the azo bond.
Reduction: Reduction of the azo groups can lead to the formation of amines.
Substitution: The compound can also undergo substitution reactions, particularly at the sulfonate groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a dye in various chemical processes and as an indicator in titrations.
Biology: In biological research, it is used for staining tissues and cells to observe under a microscope.
Mechanism of Action
The mechanism of action of Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate involves its interaction with molecular targets through its azo groups. These interactions often result in the formation of stable complexes with various substrates, leading to the desired color properties. The pathways involved include the binding of the dye to specific sites on the substrate, resulting in a stable and vibrant coloration .
Comparison with Similar Compounds
Compared to other azo dyes, Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate stands out due to its unique structure and stability. Similar compounds include:
- Trisodium 5-[[4-[(4-acetamidophenyl)azo]-6-sulphonatonaphthyl]azo]-8-[(2-hydroxy-6-sulphonatonaphthyl)azo]naphthalene-2-sulphonate
- Trisodium 5-[[4-[(4-acetamidophenyl)azo]-7-sulphonatonaphthyl]azo]-8-[(2-hydroxy-6-sulphonatonaphthyl)azo]naphthalene-2-sulphonate .
These compounds share similar azo structures but differ in their specific substituents and the positions of their functional groups, which can affect their color properties and stability.
Properties
CAS No. |
67906-46-1 |
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Molecular Formula |
C38H24N7Na3O11S3 |
Molecular Weight |
919.8 g/mol |
IUPAC Name |
trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C38H27N7O11S3.3Na/c1-21(46)39-23-3-5-24(6-4-23)40-41-33-13-15-35(31-19-26(58(51,52)53)8-11-29(31)33)42-43-36-16-14-34(30-12-9-27(20-32(30)36)59(54,55)56)44-45-38-28-10-7-25(57(48,49)50)18-22(28)2-17-37(38)47;;;/h2-20,47H,1H3,(H,39,46)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
InChI Key |
MQLWVOGSZJBJAU-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=C(C=CC7=C6C=CC(=C7)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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